molecular formula C9H7BrF2N2 B2878586 6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine CAS No. 2248365-39-9

6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B2878586
CAS RN: 2248365-39-9
M. Wt: 261.07
InChI Key: QUMYBELRNDGPBZ-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core. This core is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The molecule also contains a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and a methyl group at the 8th position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine, difluoromethyl, and methyl groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine, difluoromethyl, and methyl groups. The bromine atom could potentially be replaced in a substitution reaction, and the difluoromethyl group might undergo reactions involving the carbon-fluorine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with other substances and its effects in biological systems .

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-5-2-6(10)4-14-7(8(11)12)3-13-9(5)14/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMYBELRNDGPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine

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